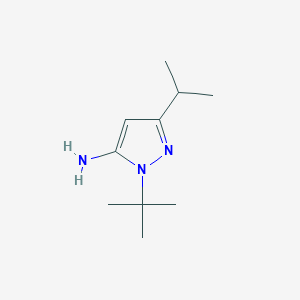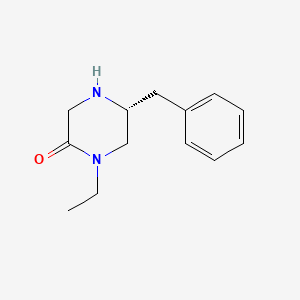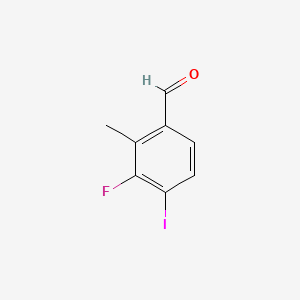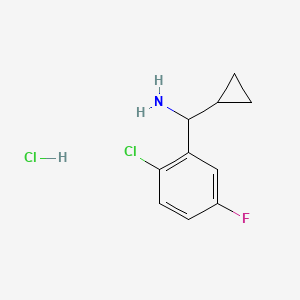
2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C11H5Cl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the Vilsmeier-Haack formylation methodology. This process starts with commercially available 2-amino-4,6-dihydroxypyrimidine, which is converted to 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde . The reaction conditions usually involve the use of formylating agents such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing chlorine atoms.
Condensation Reactions: It can form condensation products with amines and other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and other nucleophiles are commonly used in substitution reactions.
Solvents: Common solvents include DMF, DMSO (dimethyl sulfoxide), and acetonitrile.
Catalysts: Catalysts such as Lewis acids may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and other applications .
Aplicaciones Científicas De Investigación
2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of reactive dyes and other organic compounds.
Biological Studies: It is used in the study of nucleophilic aromatic substitution reactions and other chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde involves its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing chlorine atoms make the pyrimidine ring more susceptible to nucleophilic attack, facilitating the formation of various substituted products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde: A precursor in the synthesis of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde.
2,4,6-Trichloropyrimidine-5-carboxaldehyde: A closely related compound with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical applications .
Propiedades
Fórmula molecular |
C11H5Cl3N2O |
|---|---|
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
2-(2,4,6-trichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H5Cl3N2O/c12-7-1-8(13)10(9(14)2-7)11-15-3-6(5-17)4-16-11/h1-5H |
Clave InChI |
PTKQLLAKPMWEDE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C2=NC=C(C=N2)C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















